molecular formula C15H14N2O3 B1407691 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione CAS No. 1706450-41-0

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione

Cat. No.: B1407691
CAS No.: 1706450-41-0
M. Wt: 270.28 g/mol
InChI Key: SGJLYLFKARCHFA-UHFFFAOYSA-N
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Description

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione is a complex organic compound featuring a pyrrolidine ring and a pyrrole-2,5-dione moiety

Biochemical Analysis

Biochemical Properties

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases, influencing their activity by either inhibition or activation. The nature of these interactions often involves binding to the active site of the enzyme, leading to conformational changes that affect the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cell death or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites. For instance, it has been shown to influence the glycolytic pathway by modulating the activity of key glycolytic enzymes, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution within tissues is also influenced by its affinity for certain cell types and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrolidine derivative with a benzyl halide, followed by cyclization to form the pyrrole-2,5-dione ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione is unique due to the combination of the pyrrolidine ring and the pyrrole-2,5-dione moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-13-2-1-9-16(13)12-5-3-11(4-6-12)10-17-14(19)7-8-15(17)20/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLYLFKARCHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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